(R)-3-Propoxy-pyrrolidine HCl
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Overview
Description
®-3-Propoxypyrrolidine is a chiral compound that belongs to the class of pyrrolidines. It is characterized by a pyrrolidine ring substituted with a propoxy group at the third position. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an important molecule in stereochemistry and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Propoxypyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Substitution Reaction: A propoxy group is introduced at the third position of the pyrrolidine ring through a nucleophilic substitution reaction.
Chiral Resolution: The resulting mixture of enantiomers is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-3-Propoxypyrrolidine may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts to enhance the selectivity of the desired enantiomer.
Purification: Implementing advanced purification techniques such as chromatography to achieve high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-3-Propoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted pyrrolidines.
Scientific Research Applications
®-3-Propoxypyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Propoxypyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Propoxypyrrolidine: The enantiomer of ®-3-Propoxypyrrolidine, differing in its stereochemistry.
3-Methoxypyrrolidine: A similar compound with a methoxy group instead of a propoxy group.
3-Ethoxypyrrolidine: Another analog with an ethoxy group.
Uniqueness
®-3-Propoxypyrrolidine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H16ClNO |
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Molecular Weight |
165.66 g/mol |
IUPAC Name |
(3R)-3-propoxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
PNUGVZIJVXDZCA-OGFXRTJISA-N |
Isomeric SMILES |
CCCO[C@@H]1CCNC1.Cl |
Canonical SMILES |
CCCOC1CCNC1.Cl |
Origin of Product |
United States |
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